THJ

Cannabinoid Pharmacology Receptor Binding Forensic Toxicology

THJ-018 and THJ-2201 are indazole-based synthetic cannabinoid reference standards essential for forensic toxicology. The indazole-for-indole core substitution increases CB1 affinity 6.7-fold (THJ-2201 Ki=1.34 nM vs JWH-018 Ki=9.0 nM) and produces 27 distinct hepatocyte metabolites with unique urinary markers for LC-MS/MS confirmation. THJ-2201 (1 nM–1 μM) triggers CB1/CB2-mediated mitochondrial apoptosis in HK-2 cells—a validated positive control for acute kidney injury research. Generic analog substitution is scientifically indefensible. DEA-exempt preparations available for licensed research institutions only.

Molecular Formula C22H22N4O
Molecular Weight 358.4
Cat. No. B1162867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTHJ
Synonyms1-pentyl-N-(quinolin-8-yl)-1H-indazole-3-carboxamide
Molecular FormulaC22H22N4O
Molecular Weight358.4
Structural Identifiers
SMILESO=C(NC1=C(N=CC=C2)C2=CC=C1)C3=NN(CCCCC)C4=C3C=CC=C4
InChIInChI=1S/C22H22N4O/c1-2-3-6-15-26-19-13-5-4-11-17(19)21(25-26)22(27)24-18-12-7-9-16-10-8-14-23-20(16)18/h4-5,7-14H,2-3,6,15H2,1H3,(H,24,27)
InChIKeyYAYIQXMTUCPLHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

THJ Synthetic Cannabinoid: Procurement-Relevant Profile of Indazole-Based CB1/CB2 Agonists for Forensic and Toxicological Research


The term 'THJ' encompasses a series of indazole-based synthetic cannabinoid receptor agonists (SCRAs), most prominently THJ-018 and its 5-fluoro analog THJ-2201, which function as high-affinity full agonists at both the central cannabinoid receptor 1 (CB1) and peripheral cannabinoid receptor 2 (CB2) [1]. Structurally, THJ-018 is the indazole analog of the prototypical naphthoylindole JWH-018, where the core indole ring is replaced by an indazole scaffold, while THJ-2201 further incorporates a terminal fluorine on the N-pentyl chain [2]. These compounds are encountered exclusively in research, forensic toxicology, and clinical reference settings as analytical standards, given their classification as Schedule I controlled substances in multiple jurisdictions [3].

Why THJ Compounds Cannot Be Considered Drop-In Replacements for JWH-018 or Other Synthetic Cannabinoids


Despite serving as the indazole analog of JWH-018, THJ-018 and THJ-2201 exhibit distinct pharmacological, metabolic, and toxicological signatures that preclude their interchangeable use in research or forensic workflows. The core substitution of indole with indazole alters receptor binding kinetics and metabolic stability, while the addition of a terminal fluorine in THJ-2201 further modifies both potency and biotransformation pathways [1]. Direct head-to-head studies reveal that THJ-2201 exhibits a CB1 binding affinity (Ki = 1.34 nM) that is approximately 6.7-fold higher than that of JWH-018 (Ki = 9.0 nM) and over 16-fold higher than that of Δ9-THC [2]. Moreover, the metabolic profiles of THJ-018 and THJ-2201 diverge substantially from their JWH and AM series counterparts, with unique hydroxylated metabolites that retain significant CB1 activity—a factor critical for forensic toxicological identification and the interpretation of adverse event causality [3]. These quantifiable differences underscore why generic substitution or analog extrapolation is scientifically invalid and why procurement decisions must be guided by compound-specific evidence.

Quantitative Differentiation Evidence: THJ-018 and THJ-2201 vs. JWH-018 and Other Comparators


CB1 Receptor Binding Affinity: THJ-2201 vs. JWH-018 vs. Δ9-THC

THJ-2201 demonstrates a CB1 receptor binding affinity (Ki) of 1.34 nM, which is 6.7-fold higher (i.e., more potent binding) than that of JWH-018 (Ki = 9.0 nM) and more than 16-fold higher than that of Δ9-THC (Ki ≈ 22-30 nM) [1][2]. THJ-018 exhibits an intermediate affinity with a CB1 Ki of 5.84 nM, representing a 1.5-fold improvement over JWH-018 [3].

Cannabinoid Pharmacology Receptor Binding Forensic Toxicology

CB2 Receptor Binding Affinity and Selectivity Profile: THJ-018 vs. JWH-018

THJ-018 binds to CB2 receptors with a Ki of 4.57 nM, whereas JWH-018 exhibits a Ki of 2.94 nM for CB2 [1]. Consequently, the CB1/CB2 selectivity ratio differs: THJ-018 shows a CB1:CB2 ratio of approximately 1.28 (5.84/4.57), whereas JWH-018 demonstrates a ratio of approximately 3.06 (9.0/2.94), indicating that JWH-018 has greater relative selectivity for CB2 over CB1 compared to THJ-018 .

Cannabinoid Pharmacology Receptor Selectivity Reference Standards

Functional Potency at CB1 Receptors: THJ-2201 vs. In-Class SCRA Comparators

In a head-to-head functional assay panel, THJ-2201 demonstrated full agonist activity at CB1 receptors with nanomolar potency (EC50 = 0.024-111 nM range across compounds tested, with THJ-2201 among the most potent), comparable to the reference full agonist CP 55,940 [1]. For context, the third-generation carboxamide SCRA AB-FUBINACA exhibits CB1 EC50 values in the range of 0.24-21 nM [2], while UR-144 and XLR-11 demonstrate CB1 functional activity with EC50 values of 2.8-1959 nM [3]. THJ-2201's potency falls within the upper tier of the SCRA potency spectrum.

Functional Assays CB1 Agonism Pharmacodynamics

Metabolic Stability and Active Metabolite Profile: THJ-018/THJ-2201 vs. JWH-018/AM-2201

Metabolism of THJ-018 in human hepatocytes yields 13 distinct metabolites, whereas its 5-fluoro analog THJ-2201 produces 27 metabolites, with oxidative defluorination being a major pathway unique to THJ-2201 [1]. In functional hCB1 assays, the 5-hydroxypentyl metabolites of both THJ-018 and JWH-018 are 5- to 10-fold less potent than their parent compounds, while the 4-hydroxypentyl metabolites of THJ-2201 and THJ-018 retain full efficacy and are among the most potent SCRA metabolites identified to date, with EC50 values as low as 13 nM [2][3].

Drug Metabolism Forensic Toxicology Analytical Chemistry

In Vitro Nephrotoxicity: THJ-2201 vs. AB-FUBINACA in Human Proximal Tubule Cells

In a comparative study of three structurally distinct synthetic cannabinoids, THJ-2201 and JWH-122 triggered apoptotic cell death pathways in human proximal tubule (HK-2) cells at in vivo relevant concentrations (1 nM–1 μM), whereas AB-FUBINACA did not induce apoptosis under identical conditions [1]. The nephrotoxic mechanism was mediated through cannabinoid receptor-dependent mitochondrial hyperpolarization and increased intracellular ATP levels.

Nephrotoxicity Toxicology Safety Assessment

Neurotoxicity in Human SH-SY5Y Cells: THJ-018 vs. JWH-018

In 24-hour MTT viability assays using SH-SY5Y human neuroblastoma cells, THJ-018 did not decrease cell viability at concentrations up to 100 μM, showing a statistically significant increase in viability at concentrations of 10–100 μM [1]. In contrast, JWH-018 under comparable conditions also showed no decrease in viability across a similar concentration range, though the magnitude of viability increase differed [2]. Combustion products of THJ-018, however, did produce a decrease in cell viability, mimicking the inhalational route of exposure.

Neurotoxicity Cell Viability In Vitro Toxicology

Procurement-Relevant Application Scenarios for THJ-018 and THJ-2201


Forensic Toxicology: Urinary Metabolite Identification and SCRA Intake Confirmation

THJ-2201 and THJ-018 are essential analytical reference standards for forensic toxicology laboratories performing urine screening for synthetic cannabinoid intake. The unique metabolic signature of THJ-2201—characterized by 27 human hepatocyte metabolites including oxidative defluorination products and glucuronidated hydroxylated metabolites [1]—provides distinct markers (e.g., 4-hydroxypentyl-THJ-2201) that differentiate THJ-2201 use from ingestion of JWH-018, AM-2201, or other SCs. Procurement of both parent compounds and key metabolites is necessary for developing validated LC-MS/MS methods and for interpreting positive casework findings.

Cannabinoid Receptor Pharmacology: Structure-Activity Relationship (SAR) Studies

THJ-018 and THJ-2201 serve as critical comparator compounds in SAR studies investigating the impact of indole-to-indazole scaffold substitution on CB1/CB2 binding and functional activity. The 6.7-fold increase in CB1 affinity observed for THJ-2201 (Ki = 1.34 nM) relative to JWH-018 (Ki = 9.0 nM) [2] makes these compounds valuable tools for probing the structural determinants of SCRA potency. Additionally, the differential CB1/CB2 selectivity ratio (1.28 for THJ-018 vs. 3.06 for JWH-018) provides a basis for designing biased ligands .

Mechanistic Toxicology: SCRA-Induced Nephrotoxicity Pathway Investigation

THJ-2201 is a validated positive control compound for in vitro studies of synthetic cannabinoid-induced acute kidney injury (AKI). As demonstrated in HK-2 human proximal tubule cells, THJ-2201 triggers CB1/CB2 receptor-dependent mitochondrial hyperpolarization and apoptotic cell death at in vivo relevant concentrations (1 nM–1 μM) [3]. This property makes THJ-2201 a suitable tool for probing the endocannabinoid system's role in renal mitochondrial function and for screening potential nephroprotective interventions, particularly in comparison to AB-FUBINACA which lacks this nephrotoxic signature.

In Vitro Neurotoxicity and Developmental Toxicology Screening

THJ-018 is appropriate for use as a reference SCRA in neuronal cell viability and differentiation studies. Data from SH-SY5Y neuroblastoma assays indicate that the parent THJ-018 compound does not reduce cell viability at concentrations up to 100 μM [4], providing a useful baseline for investigating the contribution of combustion byproducts and active metabolites to SCRA neurotoxicity. Furthermore, THJ-2201 at sub-micromolar concentrations has been shown to enhance neuronal differentiation in vitro, nearly doubling total neurite length [5], making it relevant for developmental neurotoxicity research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for THJ

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.